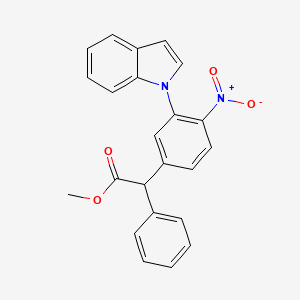
Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate is a complex organic compound that features an indole moiety, a nitrophenyl group, and a phenylacetate ester. Indole derivatives are known for their wide range of biological activities and are prevalent in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The nitrophenyl group can be introduced through nitration reactions, and the esterification of the phenylacetic acid can be achieved using methanol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency .
Types of Reactions:
Oxidation: The nitrophenyl group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The biological activity of Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate is primarily due to its ability to interact with various molecular targets. The indole moiety can bind to proteins and enzymes, affecting their function. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of signaling pathways and cellular processes .
Comparison with Similar Compounds
Methyl 2-(3-(1H-indol-1-yl)-4-aminophenyl)-2-phenylacetate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(3-(1H-indol-1-yl)-4-chlorophenyl)-2-phenylacetate: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities. The combination of the indole and nitrophenyl groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H18N2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-(3-indol-1-yl-4-nitrophenyl)-2-phenylacetate |
InChI |
InChI=1S/C23H18N2O4/c1-29-23(26)22(17-8-3-2-4-9-17)18-11-12-20(25(27)28)21(15-18)24-14-13-16-7-5-6-10-19(16)24/h2-15,22H,1H3 |
InChI Key |
NCZCZDUTKLZYKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




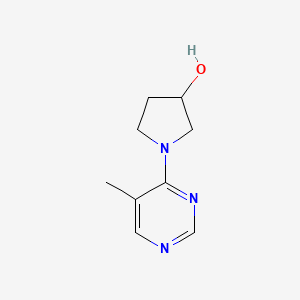
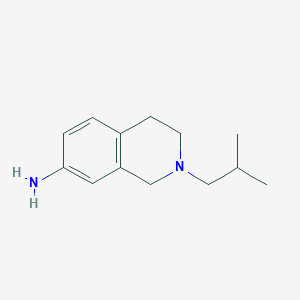


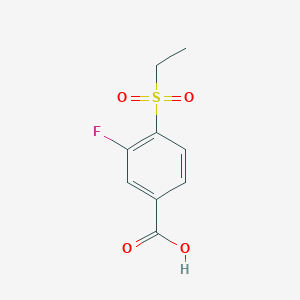
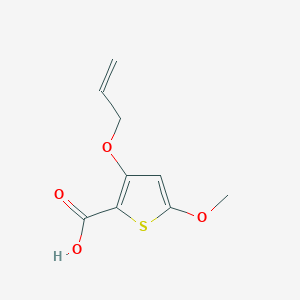
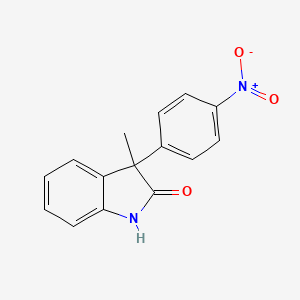

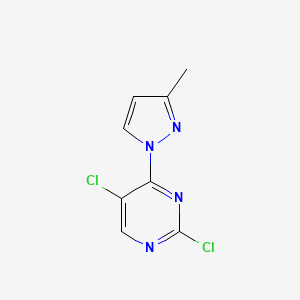
![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)

![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)
